3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one
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Overview
Description
3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with ethylsulfanyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethylcyclobutanone with ethylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one
- 3-(Propylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one
- 3-(Butylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one
Uniqueness
3-(Ethylsulfanyl)-2,2,4,4-tetramethylcyclobutan-1-one is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethylsulfanyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
62234-66-6 |
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Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-ethylsulfanyl-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C10H18OS/c1-6-12-8-9(2,3)7(11)10(8,4)5/h8H,6H2,1-5H3 |
InChI Key |
FLOVIMMCYUBSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(=O)C1(C)C)(C)C |
Origin of Product |
United States |
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